molecular formula C10H8ClNO2S B601582 3-Methylquinoline-5-sulfonyl chloride CAS No. 94975-84-5

3-Methylquinoline-5-sulfonyl chloride

Cat. No. B601582
CAS RN: 94975-84-5
M. Wt: 241.7
InChI Key:
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Description

3-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.69400 .


Synthesis Analysis

The synthesis of 3-Methylquinoline-5-sulfonyl chloride involves taking 2-aminobenzenesulfonic acid as a starting material, and carrying out catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid . Then, bis (trichloromethyl) carbonate is used as a chlorinating agent, and acyl chlorination is performed on the generated 3-methylquinoline-8-sulfonic acid under the action of organic base to obtain the 3-methylquinoline-8-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoline-5-sulfonyl chloride consists of a quinoline ring which is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .

Scientific Research Applications

Chemical Structure and Properties

  • Research on derivatives of sulfonyl chloride like 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates the steric effects and molecular conformations these compounds can exhibit. For instance, in one study, the sulfonyl oxygen atom was found to lie approximately on the isoquinoline plane, indicative of the steric repulsion effects in these molecules (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Catalysis and Chemical Reactions

  • Copper-catalyzed direct C-H bond sulfonylation using arylsulfonyl chlorides, similar to 3-Methylquinoline-5-sulfonyl chloride, has been explored. This process is significant in organic chemistry as it tolerates a wide spectrum of functional groups, offering pathways to synthesize various useful compounds (Liang, Jiang, Ding, Yuan, Shuai, Chen, & Wei, 2015).

Synthesis of Novel Compounds

  • In the field of medicinal chemistry, 3-Methylquinoline-5-sulfonyl chloride analogs have been used in the synthesis of antimicrobial agents. For example, novel 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides showed antimicrobial activity against a range of bacteria and fungi (Zięba, Wojtyczka, Idzik, & Kępa, 2013).

Material Science and Organometallic Chemistry

  • Sulfonyl chlorides similar to 3-Methylquinoline-5-sulfonyl chloride have been employed in the synthesis of organometallic complexes, indicating their utility in material science and catalysis (Nonoyama, 1974).

Biological Applications

  • While directly related studies on 3-Methylquinoline-5-sulfonyl chloride in biological applications are limited, its analogs have been studied. For instance, sulfamoyl carboxamide derivatives from sulfur-containing α-amino acids, which could be synthesized using similar sulfonyl chlorides, exhibited antimicrobial and antimalarial activities (Egbujor et al., 2022).

properties

IUPAC Name

3-methylquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-8-9(12-6-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAMTFRQJZCNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90759333
Record name 3-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90759333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoline-5-sulfonyl chloride

CAS RN

94975-84-5
Record name 3-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90759333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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